

Application Notes and Protocols: D-erythro-Ritalinic Acid-d10 in Pediatric Pharmacokinetic Studies

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Compound of Interest

Compound Name: *D-erythro-Ritalinic acid-d10*

Cat. No.: *B13443231*

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Introduction

Methylphenidate (MPH) is a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD) in children and adolescents.[1][2] Understanding its pharmacokinetic profile in this population is crucial for optimizing dosing strategies to ensure efficacy and minimize adverse effects. Ritalinic acid (RA) is the primary, inactive metabolite of MPH, formed through de-esterification by the enzyme carboxylesterase 1 (CES1).[3][4][5] Monitoring both MPH and RA levels in biological fluids provides a comprehensive picture of drug disposition. **D-erythro-Ritalinic acid-d10** is a stable isotope-labeled internal standard used in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to accurately quantify ritalinic acid concentrations in pediatric pharmacokinetic studies. Its use is critical for correcting for variability in sample preparation and instrument response, thereby ensuring the reliability of the results.

Pharmacokinetic Profile of Methylphenidate and Ritalinic Acid in Pediatrics

The pharmacokinetics of methylphenidate can vary significantly with age. Studies have shown that preschool-aged children may have greater exposure to MPH compared to school-aged children at the same weight-adjusted dose, with higher peak plasma concentrations (C_{max}) and slower clearance.[6] Ritalinic acid is the major urinary metabolite, with school-aged

children showing significantly higher urinary levels of RA than adults, which may reflect differences in metabolism and excretion.[\[4\]](#)[\[7\]](#)

Quantitative Data from Pediatric Studies

The following tables summarize key pharmacokinetic parameters for methylphenidate and ritalinic acid in pediatric populations from various studies.

Table 1: Pharmacokinetic Parameters of Methylphenidate in Preschool Children (4 to <6 years) Following a Single Dose of MPH-MLR

Dose	C _{max} /dose (ng/mL/mg)	AUC _{0-t} /dose (h × ng/mL/mg)	CL/F/kg (L/h/kg)	Vd/F/kg (L/kg)
10 mg	0.81	8.92	4.88	4.88
15 mg	0.67	7.96	5.80	5.80
20 mg	0.76	7.80	5.13	5.13

Data adapted from a study on methylphenidate hydrochloride multilayer extended-release capsules (Aptensio XR®).[\[8\]](#)

Table 2: Plasma Concentrations of Methylphenidate and Ritalinic Acid in a 12-Year-Old Boy Treated with Extended-Release MPH

Analyte	Peak Concentration Range (ng/mL)	Time to Peak Concentration (hours)
Methylphenidate (Oral Fluid)	13.5 - 30.9	3.0
Ritalinic Acid (Oral Fluid)	23.4 - 62.9	Not specified

This study highlights the use of oral fluid as an alternative matrix for monitoring MPH and RA.[\[2\]](#)

Table 3: Comparison of Urinary Ritalinic Acid Levels in Pediatric and Adult Patients

Age Group	Median Ritalinic Acid Level (ng/mL)
School-Age (6-17 years)	14,034
Adults (18-64 years)	8,924

Data from a large-scale study of urine drug testing results.[\[4\]](#)[\[7\]](#)

Experimental Protocols

The accurate quantification of methylphenidate and ritalinic acid in biological samples from pediatric subjects relies on robust bioanalytical methods. The use of a stable isotope-labeled internal standard, such as **d-erythro-Ritalinic acid-d10**, is a cornerstone of these protocols.

Bioanalytical Method for Quantification of Methylphenidate and Ritalinic Acid in Plasma/Blood

This protocol is a composite based on methodologies described in the literature for the analysis of MPH and RA using LC-MS/MS with deuterated internal standards.[\[9\]](#)[\[10\]](#)[\[11\]](#)

1. Sample Preparation (Protein Precipitation)

- To 100 µL of plasma or whole blood, add 200 µL of a protein precipitation solution (e.g., methanol or an aqueous solution of zinc sulfate in methanol).
- The precipitation solution should contain the internal standards, including **d-erythro-Ritalinic acid-d10**, at a known concentration. A typical working solution might contain 7.5 mg/L of MPH-d10 and 10 mg/L of RA-d10.[\[9\]](#)
- Vortex the mixture to ensure thorough mixing and precipitation of proteins.
- Centrifuge the samples to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

- Chromatographic Separation:

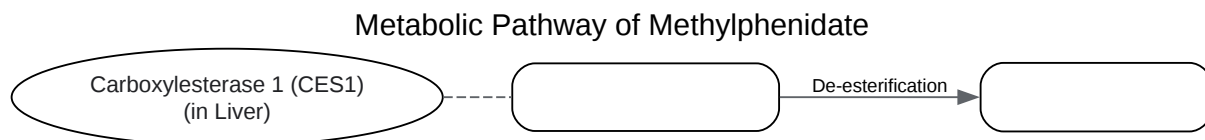
- Use a suitable reverse-phase HPLC column for separation.
- The mobile phase typically consists of a mixture of an aqueous component (e.g., water with a small amount of acid like acetic acid) and an organic component (e.g., methanol or acetonitrile).
- A gradient elution is often employed to achieve optimal separation of the analytes from matrix components.
- Mass Spectrometric Detection:
 - Utilize a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.
 - Monitor the analytes using Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for ritalinic acid and its deuterated internal standard would be optimized for the instrument used.

3. Calibration and Quantification

- Prepare a series of calibration standards by spiking blank plasma or blood with known concentrations of methylphenidate and ritalinic acid.
- Process the calibration standards alongside the study samples using the same procedure.
- Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
- Determine the concentration of ritalinic acid in the pediatric samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Metabolic Pathway of Methylphenidate

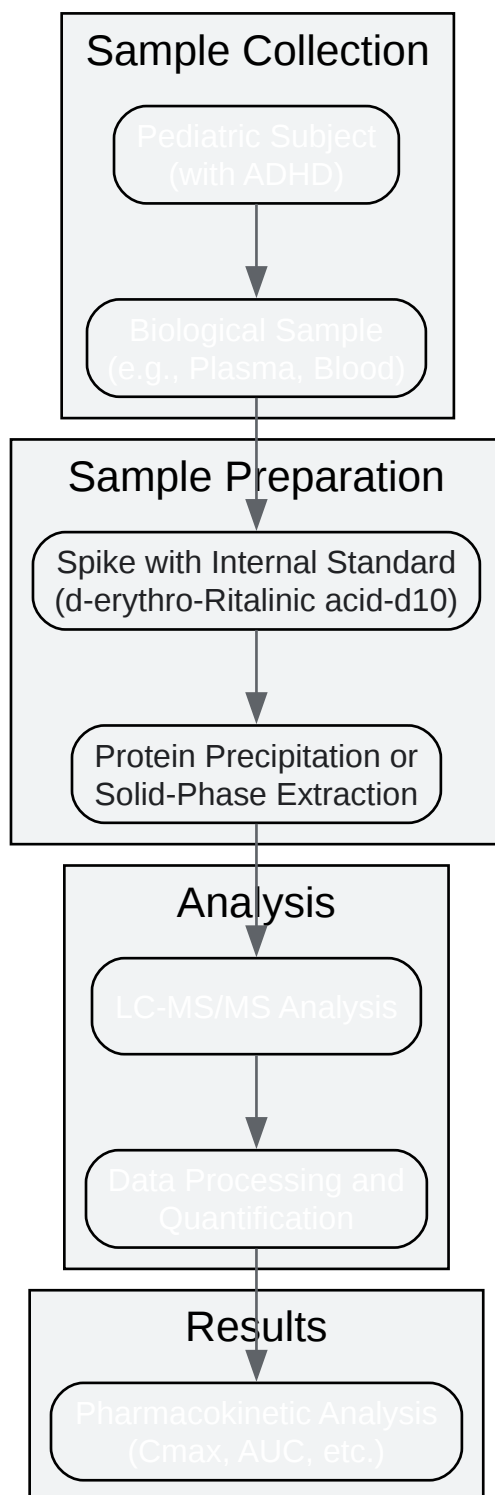


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Caption: Metabolism of Methylphenidate to Ritalinic Acid.

Experimental Workflow for Pediatric Pharmacokinetic Analysis

Bioanalytical Workflow for Pediatric PK Studies



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Caption: Workflow for Methylphenidate Pharmacokinetic Studies.

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